Cas no 2172462-81-4 (2-1-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)cyclobutylacetic acid)

2172462-81-4 structure
Nome del prodotto:2-1-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)cyclobutylacetic acid
2-1-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)cyclobutylacetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-1-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)cyclobutylacetic acid
- 2172462-81-4
- 2-[1-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}methyl)cyclobutyl]acetic acid
- EN300-1483616
-
- Inchi: 1S/C28H32N2O5/c31-25(32)15-28(12-5-13-28)17-29-26(33)18-10-11-19(14-18)30-27(34)35-16-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-9,18-19,24H,5,10-17H2,(H,29,33)(H,30,34)(H,31,32)
- Chiave InChI: WMMVBAREBDGOGX-UHFFFAOYSA-N
- Sorrisi: O=C(C1CCC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC1(CC(=O)O)CCC1
Proprietà calcolate
- Massa esatta: 476.23112213g/mol
- Massa monoisotopica: 476.23112213g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 35
- Conta legami ruotabili: 9
- Complessità: 774
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 105Ų
2-1-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)cyclobutylacetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1483616-1.0g |
2-[1-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}methyl)cyclobutyl]acetic acid |
2172462-81-4 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1483616-100mg |
2-[1-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}methyl)cyclobutyl]acetic acid |
2172462-81-4 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1483616-1000mg |
2-[1-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}methyl)cyclobutyl]acetic acid |
2172462-81-4 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1483616-50mg |
2-[1-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}methyl)cyclobutyl]acetic acid |
2172462-81-4 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1483616-500mg |
2-[1-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}methyl)cyclobutyl]acetic acid |
2172462-81-4 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1483616-250mg |
2-[1-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}methyl)cyclobutyl]acetic acid |
2172462-81-4 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1483616-2500mg |
2-[1-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}methyl)cyclobutyl]acetic acid |
2172462-81-4 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1483616-5000mg |
2-[1-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}methyl)cyclobutyl]acetic acid |
2172462-81-4 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1483616-10000mg |
2-[1-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}methyl)cyclobutyl]acetic acid |
2172462-81-4 | 10000mg |
$14487.0 | 2023-09-28 |
2-1-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)cyclobutylacetic acid Letteratura correlata
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
2172462-81-4 (2-1-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)cyclobutylacetic acid) Prodotti correlati
- 1548766-09-1(Cyclopropane, (2-chloro-1,1-dimethylethyl)-)
- 1354008-54-0((S)-2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-propionamide)
- 1356542-84-1(2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid)
- 2680800-69-3(benzyl N-(4,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate)
- 2003577-60-2(Carbamic acid, N-methyl-N-[2-(5-methyl-2-thienyl)-2-oxoethyl]-, 1,1-dimethylethyl ester)
- 1443340-41-7(1-[3-fluoro-4-(2-methylpropoxy)phenyl]ethanol)
- 953912-03-3(N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{3-4-(dimethylamino)phenylpropyl}ethanediamide)
- 2092217-20-2(2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetic acid)
- 1504895-85-5(2-fluoro-6-(2-hydroxypropyl)phenol)
- 33468-85-8(2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
